![molecular formula C51H86N2O2 B14431300 N,N'-[Methylenedi(4,1-phenylene)]dinonadecanamide CAS No. 76750-16-8](/img/structure/B14431300.png)
N,N'-[Methylenedi(4,1-phenylene)]dinonadecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-[Methylenedi(4,1-phenylene)]dinonadecanamide: is a synthetic organic compound characterized by its unique structure, which includes two nonadecanamide groups connected by a methylene bridge to a central phenylene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-[Methylenedi(4,1-phenylene)]dinonadecanamide typically involves the reaction of 4,4’-methylenedianiline with nonadecanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond between the amine groups of the methylenedianiline and the acyl chloride groups of the nonadecanoyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N,N’-[Methylenedi(4,1-phenylene)]dinonadecanamide can undergo oxidation reactions, particularly at the methylene bridge and the phenylene ring.
Reduction: Reduction reactions can target the amide groups, potentially converting them to amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary or secondary amines.
Substitution: Products will vary depending on the electrophile used, such as halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N’-[Methylenedi(4,1-phenylene)]dinonadecanamide is used as a building block in the synthesis of advanced materials, including polymers and resins. Its unique structure allows for the creation of materials with specific mechanical and thermal properties.
Biology: In biological research, this compound can be used as a model molecule to study amide bond formation and stability. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: Potential applications in medicine include the development of drug delivery systems and the synthesis of pharmaceutical intermediates. Its ability to form stable amide bonds makes it a valuable component in medicinal chemistry.
Industry: In the industrial sector, N,N’-[Methylenedi(4,1-phenylene)]dinonadecanamide is used in the production of high-performance coatings, adhesives, and sealants
Wirkmechanismus
The mechanism of action of N,N’-[Methylenedi(4,1-phenylene)]dinonadecanamide involves its ability to form stable amide bonds, which contribute to its chemical stability and resistance to hydrolysis. The methylene bridge and phenylene ring provide rigidity to the molecule, enhancing its mechanical properties. In biological systems, the compound may interact with enzymes and proteins through hydrogen bonding and hydrophobic interactions, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
- N,N’-[Methylenedi(4,1-phenylene)]bis(4-morpholinecarboxamide)
- N,N’-[Methylenedi(4,1-phenylene)]bis(N-benzylformamide)
- N,N’-[Methylenedi(4,1-phenylene)]bis(2-methyl-1-piperidinecarboxamide)
- 1,1’-(Methylenedi-4,1-phenylene)bismaleimide
Comparison: N,N’-[Methylenedi(4,1-phenylene)]dinonadecanamide is unique due to its long nonadecanamide chains, which impart distinct physical and chemical properties compared to its shorter-chain analogs. The presence of the methylene bridge and phenylene ring is a common feature among these compounds, contributing to their rigidity and stability. the specific functional groups attached to the phenylene ring can significantly influence their reactivity and applications.
Eigenschaften
CAS-Nummer |
76750-16-8 |
|---|---|
Molekularformel |
C51H86N2O2 |
Molekulargewicht |
759.2 g/mol |
IUPAC-Name |
N-[4-[[4-(nonadecanoylamino)phenyl]methyl]phenyl]nonadecanamide |
InChI |
InChI=1S/C51H86N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-50(54)52-48-41-37-46(38-42-48)45-47-39-43-49(44-40-47)53-51(55)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37-44H,3-36,45H2,1-2H3,(H,52,54)(H,53,55) |
InChI-Schlüssel |
IPYQFBHYZUMYRY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)CCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[Hexane-2,5-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14431222.png)

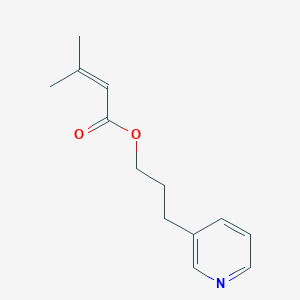
![3-Butenoic acid, 2-[(dimethylphenylsilyl)methyl]-3-methyl-](/img/structure/B14431234.png)
![1-[4-(Iodomethyl)phenyl]azetidin-2-one](/img/structure/B14431241.png)
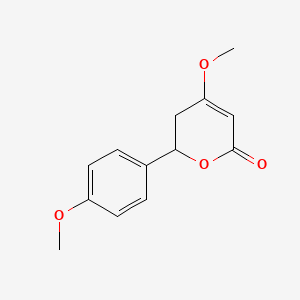
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-L-threonine](/img/structure/B14431250.png)

![2-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-4-methylpyridine](/img/structure/B14431257.png)
![1-Isocyanato-3-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14431258.png)
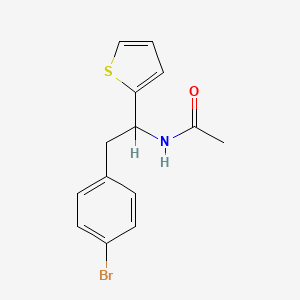
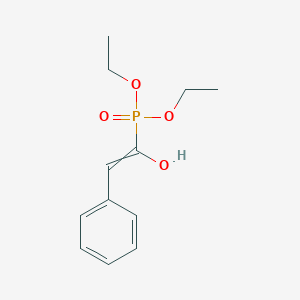
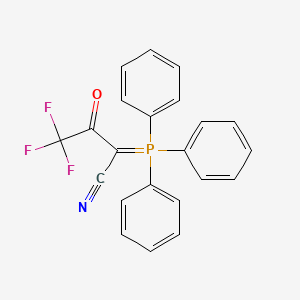
![4,4'-[Hexane-1,6-diylbis(ethylazanediyl)]bis(2-methylbenzaldehyde)](/img/structure/B14431296.png)
